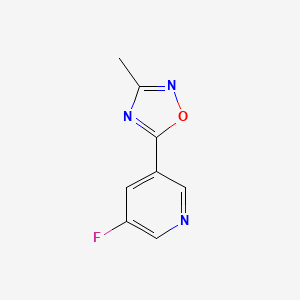

5-(5-Fluoropyridin-3-yl)-3-methyl-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(5-fluoropyridin-3-yl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O/c1-5-11-8(13-12-5)6-2-7(9)4-10-3-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUKCNPPPINIGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC(=CN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Fluoropyridin-3-yl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-fluoropyridine-3-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then treated with methyl isocyanate to yield the desired oxadiazole compound. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoropyridin-3-yl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.

Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions often involve the use of solvents like DMF, acetonitrile, and dichloromethane, along with catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxadiazole derivatives .

Scientific Research Applications

5-(5-Fluoropyridin-3-yl)-3-methyl-1,2,4-oxadiazole has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial and anticancer properties.

Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique electronic properties.

Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 5-(5-Fluoropyridin-3-yl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, the compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with target proteins . Additionally, the oxadiazole ring can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the 1,2,4-Oxadiazole Core

Key structural analogs differ in the substituents at the 3- and 5-positions of the oxadiazole ring. These modifications influence reactivity, stability, and bioactivity:

Table 1: Substituent Effects on 1,2,4-Oxadiazole Derivatives

Key Observations:

- Biological Activity : The 3-methyl group is critical for maintaining muscarinic receptor affinity, as removal or isomerization (e.g., 2-methyl or 5-methyl oxadiazoles) reduces activity .

- Synthetic Utility : Bromophenyl derivatives (e.g., 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole) serve as intermediates in Suzuki-Miyaura coupling reactions, enabling diversification of the 5-position .

Key Observations:

- Efficiency: Solvent choice (e.g., ethanol vs. diethyl ether) can significantly improve yields, as seen in the synthesis of 5-(dichloromethyl)-3-methyl-1,2,4-oxadiazole (67% → 91%) .

- Modularity : The 5-position is highly amenable to functionalization via cross-coupling or cycloaddition, enabling rapid diversification .

Key Observations:

- Lipophilicity : The fluoropyridine derivative has a lower predicted LogP than bromophenyl or trifluoromethylphenyl analogs, suggesting improved aqueous solubility.

- Bioactivity : Fluorine’s electronegativity may enhance binding to enzymes or receptors, as seen in related fluorinated pharmaceuticals .

Biological Activity

5-(5-Fluoropyridin-3-yl)-3-methyl-1,2,4-oxadiazole is a compound that has attracted significant attention in pharmaceutical research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure

The chemical structure of this compound is characterized by a pyridine ring substituted at the 3-position with a fluorine atom and an oxadiazole ring. The presence of these functional groups contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.

Case Study: Cytotoxic Effects

In a study comparing various oxadiazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The IC50 values were reported in the range of 0.12–2.78 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 1.25 |

| Doxorubicin | MCF-7 | 0.58 |

| 5a-b (related compounds) | U-937 | 0.75 |

The mechanism of action involves the induction of apoptosis through the activation of p53 and caspase pathways. Flow cytometry assays confirmed that treatment with these compounds led to increased apoptotic cell death in a dose-dependent manner .

Antimicrobial Activity

The oxadiazole ring structure has been associated with broad-spectrum antimicrobial activity. Compounds containing this scaffold have shown efficacy against various bacterial and fungal strains.

Research Findings

In vitro studies demonstrated that derivatives of 1,2,4-oxadiazoles possess significant antibacterial activity against Mycobacterium bovis and other pathogens. The mechanism involves inhibition of key enzymes involved in bacterial cell wall synthesis .

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Mycobacterium bovis | 10 |

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Experimental Data

In a study involving carrageenan-induced paw edema in rats, administration of the compound significantly reduced swelling compared to control groups. The results suggest potential therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.